2E,4E-tetradecadienoic acid falls under the category of unsaturated fatty acids. It is part of a broader class of fatty acids that includes both saturated and unsaturated types. The presence of double bonds in its structure classifies it as a polyunsaturated fatty acid, which is significant for various biochemical processes.
The synthesis of 2E,4E-tetradecadienoic acid typically involves several methods that utilize aliphatic precursors. One prominent method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. This reaction requires specific conditions, often involving strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired double bond configuration.
In industrial settings, biocatalytic processes are increasingly employed for the synthesis of 2E,4E-tetradecadienoic acid. These processes utilize enzymes to catalyze reactions, offering advantages such as specificity and environmental sustainability compared to traditional chemical synthesis methods. The parameters for these reactions can vary widely depending on the enzyme used and the substrate specifics.
The molecular structure of 2E,4E-tetradecadienoic acid can be described as follows:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to characterize the molecular structure of 2E,4E-tetradecadienoic acid. These methods provide insights into the arrangement of atoms within the molecule and confirm the presence of functional groups.
2E,4E-tetradecadienoic acid participates in various chemical reactions:
The mechanism of action for 2E,4E-tetradecadienoic acid involves several biological interactions:
These mechanisms underline its potential therapeutic applications, particularly in conditions involving inflammation or microbial infections.
The physical and chemical properties of 2E,4E-tetradecadienoic acid include:
These properties are crucial for understanding its behavior in biological systems and industrial applications.
2E,4E-tetradecadienoic acid has diverse applications across several scientific fields:
Comprehensive lipidomic profiling has identified 2E,4E-tetradecadienoic acid as a differentially expressed metabolite in NAFLD-related HCC (NAFLD-HCC). In a landmark study analyzing 1,295 metabolites across 249 patients using ultra-high-performance liquid chromatography mass spectrometry (UHPLC-MS), this fatty acid was significantly depleted in NAFLD-HCC patients compared to healthy controls and those with other HCC etiologies (e.g., viral or alcohol-related) [1] [3]. The diagnostic power of lipidomic signatures is quantified by the area under the receiver operating characteristic curve (AUC), where 2E,4E-tetradecadienoic acid contributed to the NAFLD-HCC Diagnostic Score (NHDS). This multi-metabolite panel demonstrated superior performance over the traditional biomarker alpha-fetoprotein (AFP), with machine learning models leveraging its depletion pattern to achieve high specificity and sensitivity for early-stage detection [1].
Table 1: Diagnostic Performance of Lipid Biomarkers in NAFLD-HCC
Biomarker/Score | AUC Value | Sensitivity (%) | Specificity (%) | Metabolite Class |
---|---|---|---|---|
2E,4E-Tetradecadienoic acid | 0.82–0.91* | 78–85* | 83–89* | Unsaturated fatty acid |
NHDS (multi-panel) | >0.95 | 92 | 94 | Lipidomic signature |
Alpha-fetoprotein (AFP) | 0.76 | 60 | 75 | Glycoprotein |
**Range reflects cohort-specific variations in discovery vs. validation sets [1] [3]*
The depletion of this and related unsaturated fatty acids reflects a systemic rearrangement of the lipidome during hepatocarcinogenesis. This depletion signature is mechanistically linked to tumor-driven metabolic reprogramming: transcriptomic analyses of NAFLD-HCC tumors reveal upregulation of fatty acid transporters (e.g., FABP4, CD36), which sequester circulating lipids to fuel tumor growth [1].
2E,4E-Tetradecadienoic acid is detected in human serum, plant resins, and microbial systems, though at highly variable concentrations:
In NAFLD-HCC progression, this fatty acid’s depletion correlates with clinical and pathological milestones:
Table 2: Pathophysiological Associations of 2E,4E-Tetradecadienoic Acid
Biological Context | Concentration Trend | Associated Pathological Process | Key Correlates |
---|---|---|---|
Human Serum (Healthy) | 0.22 ± 0.05 μM* | Baseline metabolism | Normal BMI, HOMA-IR |
Human Serum (NAFLD) | 0.14 ± 0.03 μM* | Hepatic steatosis | Obesity, dyslipidemia |
Human Serum (NAFLD-HCC) | 0.06 ± 0.01 μM* | Hepatocarcinogenesis | Non-cirrhotic HCC, hyperglycemia |
Plant Resin (H. taltalense) | 1.4–2.1 μg/g dry weight | Stress response | UV exposure, arid adaptation |
**Representative data from [1]; absolute values vary by analytical platform
The pathophysiological significance extends beyond a passive biomarker: its decline may directly impair hepatocyte membrane integrity and promote inflammation. Unsaturated fatty acids like 2E,4E-tetradecadienoic acid regulate PPAR-α signaling, which suppresses pro-oncogenic pathways [1].
Despite its diagnostic promise, critical questions about 2E,4E-tetradecadienoic acid remain unresolved:
Research priorities to address these gaps include:
Table 3: Key Compound Attributes of 2E,4E-Tetradecadienoic Acid
Attribute | Value | Relevance |
---|---|---|
Systematic Name | (2E,4E)-Tetradeca-2,4-dienoic acid | Chemical identification |
Molecular Formula | C₁₄H₂₄O₂ | Mass spectrometry detection |
PubChem CID | 5312404 | Public database reference |
Predicted CCS (Ų) | 156.0 ([M-H]⁻) | LC-MS/MS assay development |
Major Ionization Mode | Negative ESI | Analytical platform selection |
Key Metabolic Role | Unsaturated fatty acid biomarker | Disease mechanism |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9